6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid
Overview
Description
6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClF3O2 and a molecular weight of 300.66 g/mol . It has attracted the attention of the scientific community due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid includes a benzene ring with a carboxylic acid group (COOH) and a trifluoromethyl group (CF3) attached to it . The InChI code for this compound is 1S/C14H8ClF3O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20) .Physical And Chemical Properties Analysis
6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid has a molecular weight of 300.66 g/mol . Its IUPAC name is 3-chloro-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carboxylic acid .Scientific Research Applications
Pharmaceutical Research
6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid is utilized in pharmaceutical research due to its potential as a building block for drug development. Its trifluoromethyl group is particularly valuable because it can significantly alter the metabolic stability and bioavailability of pharmaceutical compounds .
Agrochemical Formulations
In the agrochemical industry, this compound may serve as an intermediate in the synthesis of herbicides or pesticides. The presence of the trifluoromethyl group can enhance the activity and durability of agrochemicals .
Materials Science
The compound’s unique structure makes it a candidate for creating advanced materials, such as polymers with specific properties like increased resistance to degradation or improved thermal stability .
Organic Synthesis
This benzoic acid derivative is a valuable reagent in organic synthesis. It can be used in various chemical reactions, including halogenation and coupling reactions, which are fundamental in constructing complex organic molecules .
Chemical Research
Researchers employ 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid in chemical research to study reaction mechanisms and develop new synthetic pathways. Its reactivity and stability under different conditions make it a versatile tool for experimental chemistry .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis, helping to identify or quantify other substances within a sample .
Environmental Studies
The environmental impact of fluorinated compounds is a growing field of study. This compound can be used in environmental studies to understand the behavior of fluorinated organic molecules in ecosystems and their potential effects on wildlife and plant life .
Industrial Processes
In industrial settings, 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid might be involved in the development of chemical processes that require specific reagents with high thermal and chemical stability .
properties
IUPAC Name |
2-chloro-6-[2-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJUIMJALZMFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691133 | |
Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261786-21-3 | |
Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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